3-METHYL-5-{4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYMETHYL}-1,2,4-OXADIAZOLE
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Overview
Description
3-METHYL-5-{4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYMETHYL}-1,2,4-OXADIAZOLE is a heterocyclic compound containing two 1,2,4-oxadiazole rings. These rings are known for their versatility in medicinal chemistry and material science due to their unique electronic properties and stability. The compound’s structure includes two nitrogen atoms and one oxygen atom within each five-membered ring, contributing to its potential biological and chemical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-{4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYMETHYL}-1,2,4-OXADIAZOLE typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Final assembly: The two oxadiazole rings are connected through a methylene bridge, typically using formaldehyde or paraformaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-{4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYMETHYL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
3-METHYL-5-{4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYMETHYL}-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly as an anti-infective or anticancer agent.
Material Science: Its stability and electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Agricultural Chemistry: The compound can be used in the synthesis of pesticides and herbicides due to its potential biological activity against pests and weeds.
Mechanism of Action
The mechanism of action of 3-METHYL-5-{4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYMETHYL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole rings can act as hydrogen bond acceptors, facilitating binding to biological macromolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer is commonly used in medicinal chemistry for its bioactive properties.
Uniqueness
3-METHYL-5-{4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYMETHYL}-1,2,4-OXADIAZOLE is unique due to its dual oxadiazole rings, which enhance its stability and potential for diverse applications. Its specific substitution pattern also allows for targeted interactions with biological and chemical systems, making it a versatile compound in various fields .
Properties
IUPAC Name |
3-methyl-5-[[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-9-15-13(21-17-9)7-19-11-3-5-12(6-4-11)20-8-14-16-10(2)18-22-14/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXPLAGUSRWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=C(C=C2)OCC3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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